3-Bromo-1-ethenyl-5-methyl-1H-pyrazole
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Overview
Description
3-Bromo-1-ethenyl-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, characterized by the presence of a bromine atom, an ethenyl group, and a methyl group on the pyrazole ring, is of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole typically involves the bromination of 1-ethenyl-5-methyl-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., m-CPBA, OsO4), solvents (e.g., dichloromethane, acetone).
Reduction: Hydrogen gas, catalysts (e.g., Pd/C), solvents (e.g., ethanol, methanol).
Major Products:
- Substitution reactions yield various substituted pyrazoles.
- Oxidation reactions produce epoxides or diols.
- Reduction reactions result in ethyl-substituted pyrazoles.
Scientific Research Applications
3-Bromo-1-ethenyl-5-methyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and ethenyl group can influence its binding affinity and specificity towards these targets . Detailed studies on its interaction with specific pathways and molecular targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the ethenyl group.
3-Bromo-1-ethyl-5-methyl-1H-pyrazole: Similar structure but has an ethyl group instead of an ethenyl group.
3,5-Dimethylpyrazole: Lacks the bromine and ethenyl groups.
Uniqueness: 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole is unique due to the presence of both the bromine atom and the ethenyl group, which confer distinct reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
923036-02-6 |
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Molecular Formula |
C6H7BrN2 |
Molecular Weight |
187.04 g/mol |
IUPAC Name |
3-bromo-1-ethenyl-5-methylpyrazole |
InChI |
InChI=1S/C6H7BrN2/c1-3-9-5(2)4-6(7)8-9/h3-4H,1H2,2H3 |
InChI Key |
IEGRHTSSJLMBIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C=C)Br |
Origin of Product |
United States |
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